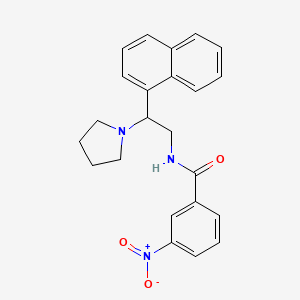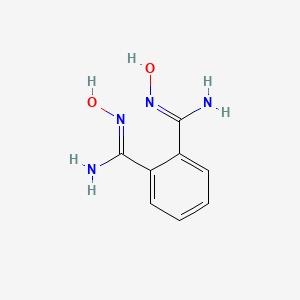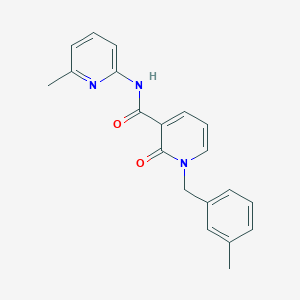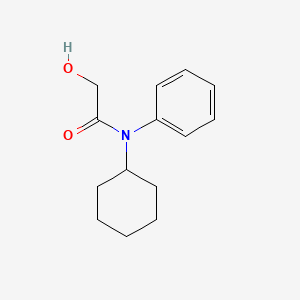
N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide, also known as NPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Organic Synthesis and Catalysis
A study by Lukashenko et al. (2017) developed a method for synthesizing derivatives based on reactions of naphthoquinone-1-methide precursors, demonstrating the compound's utility in organic synthesis processes Lukashenko, A. V., Osipov, D., Osyanin, V., & Klimochkin, Y.. Additionally, Yan-fang (2008) utilized nuclear magnetic resonance (NMR) for the complete assignment of a derivative, further supporting the compound's role in catalysis and reaction mechanism studies Cui Yan-fang.
Materials Science
Varghese et al. (2019) conducted density functional theory (DFT) studies on the nonlinear optical (NLO) properties of a naphthalene derivative, indicating its potential in photovoltaic device fabrication due to its significant hyperpolarizability Varghese, A., Abraham, I., & George, M..
Biological Activity
Research by Gardner et al. (2004) explored the effects of various N(1)-arylalkylpolyamines on cellular uptake mechanisms, revealing insights into the compound's interaction with biological systems Gardner, R. A., Delcros, J., Konate, F., Breitbeil, F., Martin, B., Sigman, M., Huang, M., & Phanstiel, O..
Environmental Applications
Lee and Gibson (1996) investigated the oxidation of toluene and ethylbenzene by naphthalene dioxygenase, highlighting the enzyme's utility in environmental remediation through the degradation of hydrocarbons Lee, K., & Gibson, D..
Medical Imaging
Murphy et al. (1990) synthesized and characterized iodobenzamide analogues, including structures with naphthalene, for potential D-2 dopamine receptor imaging, demonstrating the compound's application in neuroscience and diagnostic imaging Murphy, R., Kung, H., Kung, M., & Billings, J..
特性
IUPAC Name |
N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-23(18-9-5-10-19(15-18)26(28)29)24-16-22(25-13-3-4-14-25)21-12-6-8-17-7-1-2-11-20(17)21/h1-2,5-12,15,22H,3-4,13-14,16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMCKRVCWXDBIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-4-[2-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2610748.png)


![1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2610754.png)
![butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2610755.png)
![1-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2610758.png)
![6-[5-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2610759.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2610761.png)




![5-(3-methoxyphenyl)-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2610769.png)
![N'-cyclohexyl-N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2610770.png)